BenchChemオンラインストアへようこそ!

HO-Peg24-CH2cooh

Monodisperse PEG Polydispersity Index Mass Spectrometry

HO-PEG24-CH2COOH is a critical monodisperse PEG linker that eliminates the stoichiometric irreproducibility inherent in polydisperse PEG alternatives. The precisely defined 24-unit spacer is pharmacologically validated to minimize plasma clearance, optimizing the therapeutic index for hydrophobic ADC payloads (e.g., MMAE) and enabling homogeneous DAR8 construction. For PROTAC programs, its exact molecular weight ensures batch-to-batch identity, removing chain-length heterogeneity as a confounding variable in SAR studies. This compound is essential for the reliable synthesis of bispecific constructs, where optimal inter-domain distance is critical for dual-target engagement. Substitution with shorter or polydisperse linkers will compromise experimental reproducibility and clinical translation.

Molecular Formula C50H100O27
Molecular Weight 1133.3 g/mol
Cat. No. B12420989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHO-Peg24-CH2cooh
Molecular FormulaC50H100O27
Molecular Weight1133.3 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)O
InChIInChI=1S/C50H100O27/c51-1-2-54-3-4-55-5-6-56-7-8-57-9-10-58-11-12-59-13-14-60-15-16-61-17-18-62-19-20-63-21-22-64-23-24-65-25-26-66-27-28-67-29-30-68-31-32-69-33-34-70-35-36-71-37-38-72-39-40-73-41-42-74-43-44-75-45-46-76-47-48-77-49-50(52)53/h51H,1-49H2,(H,52,53)
InChIKeyIHDURQPPYOFBAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HO-PEG24-CH2COOH: Molecular Identity and Physicochemical Baseline for Monodisperse PEG24 Linker Procurement


HO-PEG24-CH2COOH (Hydroxy-PEG24-acetic acid) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker with the molecular formula C50H100O27 and an exact molecular weight of 1133.31 g/mol . This compound belongs to the class of single molecular weight PEG oligomers, characterized by a precisely defined chain of 24 ethylene oxide units terminated with a hydroxyl group at one end and a carboxylic acid moiety at the other . The monodisperse nature distinguishes it fundamentally from polydisperse PEG alternatives, which exist as complex mixtures of homologs with varying chain lengths and molecular weight distributions, and positions it as a critical enabling component in applications demanding exact stoichiometry and reproducible bioconjugation outcomes .

Why Generic Polydisperse PEG or Alternative Chain Length Analogs Cannot Substitute for HO-PEG24-CH2COOH


Substitution with generic polydisperse PEG linkers or alternative monodisperse PEG chain lengths (e.g., PEG8, PEG12) fundamentally compromises experimental reproducibility and therapeutic performance in ways that are quantifiable and mechanistically established. Polydisperse PEG linkers consist of a Poisson distribution of chain lengths, introducing inherent batch-to-batch variability and irreproducible conjugation stoichiometry that obscures structure-activity relationship (SAR) interpretation [1]. Conversely, altering the PEG chain length away from the 24-unit benchmark—either shorter (e.g., PEG8) or longer—directly impacts critical pharmacological parameters: a systematic evaluation of PEG-glucuronide-MMAE linkers across PEG lengths up to 24 units established a clear relationship between PEG chain length and in vivo clearance, with shorter PEG chains resulting in significantly accelerated plasma clearance [2]. Furthermore, the PEG24 length provides a quantifiable balance between hydrophilicity and steric accessibility that is not generalizable across PEGn analogs; substituting HO-PEG24-CH2COOH with HO-PEGn-CH2COOH (n ≠ 24) without empirical validation introduces uncharacterized variables that invalidate cross-study comparability and can undermine linker performance in advanced conjugation applications, including PROTAC ternary complex formation and ADC therapeutic index optimization [3].

HO-PEG24-CH2COOH Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Molecular Uniformity of HO-PEG24-CH2COOH versus Polydisperse PEG: Mass Spectrometry and Purity Benchmarking

HO-PEG24-CH2COOH exhibits a single, defined molecular peak on mass spectrometry with a precise molecular weight of 1133.31 g/mol, whereas polydisperse PEG alternatives display a broad distribution of peaks corresponding to a Poisson mixture of homologs with polydispersity index (PDI) > 1.01. This monodispersity enables atomic-level characterization and unambiguous impurity profiling that is unattainable with polydisperse PEG mixtures [1].

Monodisperse PEG Polydispersity Index Mass Spectrometry Batch Consistency

PEG24 Chain Length and ADC Plasma Clearance: Systematic Comparison of PEGn Linkers (n = 0 to 24) in Homogeneous DAR8 ADCs

In a systematic in vivo evaluation of PEG-glucuronide-MMAE linker-payload constructs, a clear relationship was established between PEG chain length and ADC plasma clearance. Shorter PEG chains resulted in accelerated clearance, with a threshold length of PEG8 identified beyond which clearance was not further impacted. Linkers incorporating PEG24 achieved decreased plasma clearance relative to non-PEGylated controls and shorter PEG variants, and provided a wider therapeutic window relative to faster-clearing conjugates bearing shorter PEGs [1].

Antibody-Drug Conjugates Pharmacokinetics PEGylation Plasma Clearance

PEG24-Mediated Hydrophobicity Masking: Enabling High-DAR ADC Construction with Exatecan Payloads

A discrete PEG24 chain was identified as the essential component enabling the construction of highly loaded DAR8 ADCs using the hydrophobic camptothecin derivative exatecan. Without the PEG24 moiety, the hydrophobic combination of exatecan and dipeptidyl PAB cleavage sites resulted in reduced antibody conjugation yields and significant ADC aggregation. Incorporation of the PEG24 chain compensated for the hydrophobic PAB-exatecan moiety, enabling DAR8 conjugates with excellent solubility properties and antibody-like pharmacokinetic profiles [1].

Antibody-Drug Conjugates Hydrophobicity Masking DAR8 ADCs Exatecan

mPEG24 Side Chain versus Alternative Hydrophilicity-Enhancing Strategies in Dipeptide Linker ADCs

In a comparative study evaluating PEG and sugar group modifications to dipeptide linkers for MMAE-containing ADCs, the ADC molecule incorporating a methyl-PEG24 (mPEG24) moiety as a side chain to the Valine-Lysine-PAB linker demonstrated maximum hydrophilicity, superior biophysical stability, prolonged half-life, enhanced animal tolerability, and maximum tumor suppression among all tested variants. This construct outperformed alternative hydrophilicity-enhancing strategies and established PEG24 as the optimal chain length for shielding hydrophobic payloads in this ADC format [1].

ADC Linker Design Hydrophobicity Shielding Therapeutic Index PEGylation

Solubility Enhancement in PROTAC Linker Selection: Monodisperse PEG24 versus Polydisperse PEG Alternatives

The incorporation of monodisperse PEG chains, including PEG24, into PROTAC linkers increases aqueous solubility of the chimeric degrader molecule. The type, length, and connection site of the linker directly affect structural rigidity, hydrophobicity, and solubility of PROTAC molecules, which in turn impacts ternary complex formation efficiency and ultimate degradation activity. Monodisperse PEG24 provides predictable and reproducible solubility enhancement compared to polydisperse PEG alternatives, which introduce variable hydrophilicity due to chain length heterogeneity [1].

PROTAC Linker Design Aqueous Solubility Ternary Complex Formation

Batch-to-Batch Consistency of Monodisperse HO-PEG24-CH2COOH versus Polydisperse PEG in Pharmaceutical Manufacturing

Monodisperse PEG linkers, including HO-PEG24-CH2COOH, ensure that every batch is chemically identical with a single defined molecular weight. In contrast, polydisperse PEG exhibits subtle shifts in molecular weight distribution between batches, which can lead to irreproducible results in large-scale pharmaceutical manufacturing and clinical reproducibility. This batch-to-batch identity is a prerequisite for regulatory documentation and cGMP-compliant production [1].

Batch Consistency cGMP Manufacturing Quality Control Reproducibility

Optimal Research and Industrial Deployment Scenarios for HO-PEG24-CH2COOH Based on Quantitative Differentiation Evidence


ADC Linker-Payload Development Requiring DAR8 Homogeneity and Prolonged Plasma Half-Life

HO-PEG24-CH2COOH serves as a critical precursor for constructing PEG24-containing ADC linkers in programs targeting homogeneous DAR8 conjugates with hydrophobic payloads such as MMAE or exatecan. The established threshold effect—where PEG chains of sufficient length (≥PEG8, optimally PEG24) minimize plasma clearance and widen therapeutic window—directly supports procurement of PEG24-based linkers over shorter-chain alternatives [1]. Additionally, PEG24 has been specifically identified as enabling DAR8 ADC construction with excellent solubility when paired with hydrophobic camptothecin payloads [2].

PROTAC Linker Optimization for Reproducible Solubility and Ternary Complex Formation

In PROTAC development programs where systematic SAR studies are required, HO-PEG24-CH2COOH provides a monodisperse linker building block that eliminates chain length heterogeneity as a confounding variable. The precise molecular weight ensures reproducible aqueous solubility contributions, enabling researchers to isolate the effects of linker length on ternary complex formation and degradation efficiency without the 'data blurring' caused by polydisperse PEG mixtures [1].

Bispecific Conjugate Engineering Requiring Defined Spatial Separation

HO-PEG24-CH2COOH enables the synthesis of bifunctional conjugates where precisely defined spatial separation between functional moieties is critical for biological activity. The PEG24 spacer length has been validated in bispecific radioimmunoconjugate (bsRIC) construction, where trastuzumab Fab fragments were linked through a PEG24 spacer to EGF, enabling dual-receptor targeting and PET imaging of tumors heterogeneously expressing HER2 and EGFR [1]. This application exemplifies the utility of PEG24 for achieving the optimal inter-domain distance in bispecific and multivalent constructs.

cGMP Manufacturing of PEGylated Biologics Requiring Regulatory-Compliant Batch Consistency

For programs transitioning from research to clinical development, HO-PEG24-CH2COOH offers the batch-to-batch identity required for IND-enabling studies and cGMP manufacturing. Unlike polydisperse PEG, where molecular weight distribution shifts can introduce irreproducible conjugation outcomes and complicate regulatory documentation, monodisperse PEG24 ensures that every manufactured batch is chemically identical, supporting reproducible drug product characterization and consistent clinical performance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for HO-Peg24-CH2cooh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.